N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)methanesulfonamide
Description
N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)methanesulfonamide is a heterocyclic compound featuring a fused imidazo-diazepine core modified with a methanesulfonamide group via a methylene linker. This structure combines the rigidity of the bicyclic system with the polar sulfonamide moiety, which is often associated with pharmacological activity, particularly in enzyme inhibition (e.g., COX-2, iNOS) .
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-16(14,15)12-7-8-6-11-9-2-3-10-4-5-13(8)9/h6,10,12H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJNQYXUMVHJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CN=C2N1CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities. This compound belongs to the class of imidazodiazepines, which are known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂S |
| Molecular Weight | 213.28 g/mol |
| CAS Number | Not specified |
| Appearance | Solid |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Receptor Interaction : The imidazodiazepine structure allows for interaction with multiple receptors in the central nervous system (CNS), including GABA receptors and serotonin receptors. This interaction can lead to anxiolytic and sedative effects.
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro.
- Anti-inflammatory Properties : Compounds in this class have been reported to inhibit inflammatory pathways by modulating cytokine production.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Gram-negative Bacteria : Showed moderate activity against Escherichia coli with an MIC of 64 µg/mL.
Cytotoxicity and Cancer Research
In cancer research contexts:
- Cell Line Studies : The compound has been tested against several cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer). Results indicate a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Neurological Effects
The neurological effects of the compound have been explored through various animal models:
- Anxiolytic Effects : In rodent models, administration resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
- Sedative Effects : Dosing led to increased sleep duration in sleep latency tests.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on the efficacy of the compound against MRSA (Methicillin-resistant Staphylococcus aureus) showed a promising reduction in bacterial load in infected wounds in vivo.
-
Case Study on Cancer Cell Inhibition :
- A recent publication highlighted the use of this compound in combination with standard chemotherapy agents showing enhanced cytotoxic effects on resistant cancer cell lines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-d][1,4]diazepine derivatives as anticancer agents. For instance, compounds similar to N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)methanesulfonamide have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
A series of compounds derived from imidazo[1,2-d][1,4]diazepines have been synthesized and evaluated for their antibacterial and antifungal activities. In vitro studies indicated that certain derivatives exhibited significant antimicrobial effects against a range of pathogens . The presence of specific substituents on the imidazo ring was found to enhance these activities.
Neurological Applications
Compounds featuring the imidazo[1,2-d][1,4]diazepine framework are being explored for their potential as neuroprotective agents. They may act on various neurotransmitter systems and could be beneficial in treating neurodegenerative diseases . Research into cannabinoid receptor agonists has also pointed towards their utility in managing pain and inflammation .
Synthesis and Structural Variations
The synthesis of this compound involves multi-step processes that can yield various derivatives with altered biological activities. The integration of different alkyl groups or functional groups can significantly affect the pharmacological profile of the resulting compounds .
Case Study 1: Anticancer Efficacy
A study demonstrated that a related compound effectively inhibited the growth of A549 lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structure allowed it to interact with specific cellular targets that are critical for cancer progression .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the imidazo structure led to enhanced activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Analogs
A. Imidazo[1,2-d][1,4]diazepine Derivatives
- Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate (CAS: 1330763-70-6) Structure: Shares the same imidazo-diazepine core but replaces the methylene-methanesulfonamide group with an ethyl ester. Properties: Molecular weight = 209.25 g/mol; LogP = 0.53, indicating moderate lipophilicity .
- 7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylic acid (CAS: 1251003-47-0)
B. Benzo-Fused Heterocycles with Sulfonamide Groups
- Benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (e.g., Compound 1 in ) Structure: Benzothieno-pyrimidine core with a methanesulfonamide group. Activity: Inhibits COX-2 (IC₅₀ = 0.8–2.1 µM), iNOS, and ICAM-1 in inflamed cells .
- Benzo[e][1,4]oxazepin derivatives (e.g., Compound 14 in ) Structure: Oxazepine ring fused to a benzene ring, substituted with methanesulfonamide. Activity: Moderate anti-inflammatory effects but lower potency than benzothieno-pyrimidines . Comparison: The diazepine ring in the target compound provides a seven-membered ring system, which may enhance metabolic stability over the six-membered oxazepine.
Functional Group Modifications
- Methanesulfonamide vs. Ester/Carboxylic Acid The methanesulfonamide group in the target compound enhances water solubility and hydrogen-bonding capacity compared to ethyl ester or carboxylic acid analogs, which may improve pharmacokinetics .
Preparation Methods
Formation of the Azepine Intermediate
The azepine ring is synthesized via cyclization of a linear diamine precursor. For instance, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine is prepared by reducing ε-caprolactam with lithium aluminum hydride, followed by methoxylation.
Imidazole Ring Closure
Condensation of the azepine derivative with 2-amino-1-arylethanone in anhydrous ethanol at 80°C for 12 hours produces the bicyclic imidazo[1,2-d][1,diazepine system. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration (Table 1).
Table 1: Representative Reaction Conditions for Imidazo[1,2-d]diazepine Synthesis
| Starting Material | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | 2-Amino-1-phenylethanone | 80°C | 12 | 72–85 |
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Alkylation | DMF, K₂CO₃, 100°C, 24 h | 58–65 | 90–92 |
| Stepwise Functionalization | NBS → CH₃SO₂NH₂, TBAI, 60°C, 12 h | 78–82 | 95–98 |
The stepwise method offers superior yields and purity due to minimized side reactions.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Acetonitrile outperforms DMF in stepwise functionalization, achieving 82% yield versus 65%.
Catalysis
Phase-transfer catalysts like TBAI improve the nucleophilic displacement step by increasing the solubility of methanesulfonamide in organic solvents.
Temperature and Time
Elevated temperatures (60–100°C) are critical for overcoming activation barriers, but prolonged heating beyond 24 hours leads to decomposition.
Analytical Characterization
Synthetic intermediates and the final product are characterized using:
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¹H NMR : The methylene group (–CH₂–) adjacent to the sulfonamide appears as a singlet at δ 3.8–4.1 ppm.
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LC-MS : The molecular ion peak at m/z 245.1 ([M+H]⁺) confirms the molecular weight.
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HPLC : Purity ≥95% is achieved via reverse-phase chromatography with a C18 column.
Challenges and Mitigation Strategies
Byproduct Formation
Side products arise from over-alkylation or ring-opening reactions. These are minimized by:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)methanesulfonamide?
- Methodology : Utilize a multi-step approach involving (1) condensation of the imidazo-diazepine core with a methylamine precursor, followed by (2) sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). Key steps include refluxing in dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield .
Q. How can structural confirmation of the compound be achieved?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign hydrogen and carbon environments, particularly focusing on the imidazo-diazepine ring and sulfonamide moiety. High-resolution mass spectrometry (HRMS) validates the molecular ion peak, while infrared (IR) spectroscopy confirms sulfonamide S=O and N-H stretches. Cross-reference spectral data with analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives) to resolve ambiguities .
Q. What purification techniques are effective for isolating this compound?
- Methodology : After synthesis, employ recrystallization from ethanol or methanol to remove unreacted starting materials. For polar byproducts, use flash chromatography with a solvent system optimized for sulfonamide polarity (e.g., DCM:methanol 95:5). Monitor purity via thin-layer chromatography (TLC) and HPLC .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates in the sulfonylation step. Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways. Validate predictions with experimental kinetic studies under varying temperatures and catalysts (e.g., Cu(OAc)₂·H₂O) .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Methodology : If NMR signals overlap (e.g., imidazo-diazepine protons), employ 2D techniques (COSY, HSQC) to resolve connectivity. For HRMS discrepancies, verify isotopic patterns and compare with simulated spectra. Cross-check with X-ray crystallography if single crystals are obtainable .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology : Synthesize analogs with modifications to the imidazo-diazepine core (e.g., substituents at positions 6–9) or sulfonamide group. Test biological activity in vitro (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. Use multivariate regression to identify critical pharmacophores .
Q. What reactor designs improve scalability of the synthesis?
- Methodology : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reduce side reactions. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD). Monitor in-line via FTIR or UV-Vis spectroscopy for real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
